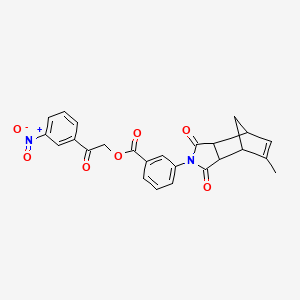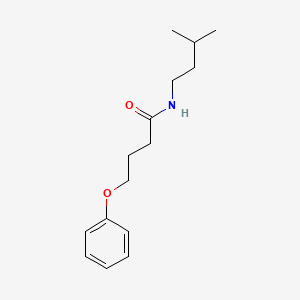![molecular formula C9H14Cl3NO3 B3974933 methyl 4-methyl-2-[(2,2,2-trichloroacetyl)amino]pentanoate](/img/structure/B3974933.png)
methyl 4-methyl-2-[(2,2,2-trichloroacetyl)amino]pentanoate
Vue d'ensemble
Description
Methyl 4-methyl-2-[(2,2,2-trichloroacetyl)amino]pentanoate is an organic compound that belongs to the class of esters. Esters are widely known for their pleasant odors and are often used in perfumes and flavoring agents . This particular compound is characterized by the presence of a trichloroacetyl group, which imparts unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-methyl-2-[(2,2,2-trichloroacetyl)amino]pentanoate typically involves the esterification of 4-methyl-2-[(2,2,2-trichloroacetyl)amino]pentanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 4-methyl-2-[(2,2,2-trichloroacetyl)amino]pentanoate can undergo various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and methanol.
Reduction: The trichloroacetyl group can be reduced to a dichloroacetyl or monochloroacetyl group using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atoms in the trichloroacetyl group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Hydrolysis: Typically carried out in the presence of a strong acid or base, such as hydrochloric acid or sodium hydroxide, under reflux conditions.
Reduction: Lithium aluminum hydride is commonly used as a reducing agent in anhydrous ether or tetrahydrofuran.
Substitution: Nucleophilic substitution reactions are often performed in polar aprotic solvents such as dimethyl sulfoxide or acetonitrile.
Major Products
Hydrolysis: 4-methyl-2-[(2,2,2-trichloroacetyl)amino]pentanoic acid and methanol.
Reduction: 4-methyl-2-[(2,2-dichloroacetyl)amino]pentanoate or 4-methyl-2-[(2-chloroacetyl)amino]pentanoate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Methyl 4-methyl-2-[(2,2,2-trichloroacetyl)amino]pentanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and protein modification.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of methyl 4-methyl-2-[(2,2,2-trichloroacetyl)amino]pentanoate involves the interaction of its trichloroacetyl group with various molecular targets. The trichloroacetyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to their inhibition or modification. This interaction can disrupt normal cellular processes and has potential therapeutic applications in the treatment of diseases.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 4-methyl-3-[(2,2,2-trichloroacetyl)amino]thiophene-2-carboxylate
- Methyl 2-[(2,2,2-trichloroacetyl)amino]benzoate
Uniqueness
Methyl 4-methyl-2-[(2,2,2-trichloroacetyl)amino]pentanoate is unique due to its specific structural features, including the presence of a trichloroacetyl group and a pentanoate ester. These features impart distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.
Propriétés
IUPAC Name |
methyl 4-methyl-2-[(2,2,2-trichloroacetyl)amino]pentanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14Cl3NO3/c1-5(2)4-6(7(14)16-3)13-8(15)9(10,11)12/h5-6H,4H2,1-3H3,(H,13,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSLUVMPFLQPXQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)OC)NC(=O)C(Cl)(Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14Cl3NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-methyl-3-(2-piperazin-1-ylethyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3974851.png)
![3-chloro-4-methoxy-N-({[2-methyl-5-(4-morpholinyl)-4-nitrophenyl]amino}carbonothioyl)benzamide](/img/structure/B3974858.png)
![2-Methyl-3-[(3-methylpiperidin-1-yl)methyl]quinolin-4-ol](/img/structure/B3974861.png)


![6-(4-Bromophenyl)-3-[2-(4-ethylphenyl)-2-oxoethyl]-3,5,5-trimethyloxane-2,4-dione](/img/structure/B3974877.png)

![2-[4-{[5-(hydroxymethyl)-2-furyl]methyl}-1-(3-thienylmethyl)-2-piperazinyl]ethanol](/img/structure/B3974895.png)

![4-[bis(5-hydroxy-3-methyl-1H-pyrazol-4-yl)methyl]phenyl 4-methoxybenzoate](/img/structure/B3974926.png)
![4,4'-({4-[(2,4-dichlorobenzyl)oxy]phenyl}methylene)bis(3-methyl-1H-pyrazol-5-ol)](/img/structure/B3974929.png)
![N-{4-[(4-phenylbutan-2-yl)sulfamoyl]phenyl}acetamide](/img/structure/B3974945.png)
![1-[4-FLUORO-5-(4-METHYLPIPERAZIN-1-YL)-2-NITROPHENYL]-4-(THIOPHENE-2-CARBONYL)PIPERAZINE](/img/structure/B3974955.png)

